molecular formula C14H20N2O5S B513115 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine CAS No. 942788-67-2

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Cat. No.: B513115
CAS No.: 942788-67-2
M. Wt: 328.39g/mol
InChI Key: QEDDCPXTFONPSK-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse applications in medicinal chemistry, neuroscience, and drug development. This compound, in particular, is characterized by the presence of an acetyl group, a dimethoxyphenyl group, and a sulfonyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including cyclization reactions involving diamines and dihalides.

    Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through nucleophilic substitution reactions using appropriate dimethoxyphenyl halides.

    Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly as a scaffold for designing drugs with potential therapeutic effects.

    Neuroscience: The compound is studied for its effects on the central nervous system and its potential use in treating neurological disorders.

    Drug Development: It serves as a lead compound in drug discovery programs aimed at identifying new therapeutic agents.

    Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-4-[(4-hydroxyphenyl)sulfonyl]piperazine
  • 1-Acetyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine
  • 1-(Chloroacetyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine

Uniqueness

1-Acetyl-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is unique due to the presence of both the dimethoxyphenyl and sulfonyl groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-11(17)15-6-8-16(9-7-15)22(18,19)12-4-5-13(20-2)14(10-12)21-3/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDDCPXTFONPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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